4-Methoxybenzyl alcohol

Description

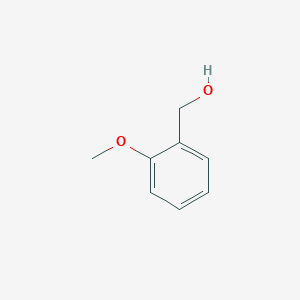

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHFRERJPWKJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044357 | |

| Record name | (4-Methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour | |

| Record name | Benzenemethanol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anise alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Anisyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

259.00 to 260.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Anisyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.107-1.115 | |

| Record name | Anisyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0038 [mmHg] | |

| Record name | Anise alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-13-5 | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anise alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXYBENZYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N6XGV3U49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 25 °C | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategies for 2 Methoxybenzyl Alcohol and Its Analogues

Established Synthetic Routes

Traditional chemical synthesis provides several well-documented and reliable methods for the preparation of 2-methoxybenzyl alcohol. These established routes can be broadly categorized into reduction-based and oxidation-based strategies, often employing catalytic systems to enhance efficiency and yield.

Reduction-based Syntheses

Reduction-based syntheses are a cornerstone for producing 2-methoxybenzyl alcohol. These methods typically start from precursors with a higher oxidation state at the benzylic position, such as aldehydes or esters, and utilize various reducing agents to achieve the desired alcohol.

A primary and effective method involves the reduction of 2-methoxybenzaldehyde (B41997). Various borohydride (B1222165) reagents have been successfully employed for this transformation. For instance, sodium borohydride (NaBH₄) in ethanol (B145695) can reduce 2-hydroxy-5-methoxybenzaldehyde (B1199172) to the corresponding alcohol with a reported yield of 70%. prepchem.comrsc.org Other borohydride reagents, such as zinc borohydride (Zn(BH₄)₂) and lithium borohydride (LiBH₄), have also proven effective, particularly under microwave irradiation in aqueous solutions, which aligns with green chemistry principles. orientjchem.orgorientjchem.org

Another prominent reduction-based route is the conversion of methyl 2-methoxybenzoate (B1232891) using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This reaction is typically performed in a dry ether solvent, such as tetrahydrofuran (B95107) (THF). The process involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, which is subsequently reduced to the primary alcohol. One documented synthesis using this method reported a yield of 67%. researchgate.net

A polymer-supported reagent, Polyethyleneamine-Cerium Methoxy (B1213986) Borohydride, has been shown to efficiently reduce 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol at room temperature in methanol, highlighting a method with advantages in product workup and catalyst recyclability. tsijournals.com

| Precursor | Reducing Agent | Solvent | Yield | Reference |

| 2-Methoxybenzaldehyde | Polyethyleneamine-Cerium Methoxy Borohydride | Methanol | High | tsijournals.com |

| 2-Methoxybenzaldehyde | Zinc Borohydride (Zn(BH₄)₂) / Microwave | Water | 94% | orientjchem.org |

| 2-Methoxybenzaldehyde | Lithium Borohydride (LiBH₄) / Microwave | Water | 92% | orientjchem.org |

| Methyl 2-Methoxybenzoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 67% | researchgate.net |

| 2-Hydroxy-5-methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | 70% | prepchem.com |

| Aldehydes/Ketones | Sodium Borohydride (NaBH₄) | Methanol | - | rsc.org |

Oxidation-based Syntheses

Oxidation-based syntheses offer an alternative pathway, typically starting from 2-methoxytoluene. wikipedia.org These reactions involve the selective oxidation of the methyl group to a hydroxymethyl group. This transformation can be challenging as the reaction can easily proceed to form the corresponding aldehyde (anisaldehyde) or carboxylic acid (anisic acid). journals.co.zagoogle.com

The liquid-phase oxidation of p-methoxytoluene, an isomer of 2-methoxytoluene, has been studied extensively using various transition metal catalysts. For example, using a cobalt(II) acetate (B1210297) catalyst in acetic acid, p-methoxytoluene can be oxidized, yielding p-methoxybenzyl alcohol (often as its acetate ester), p-methoxybenzaldehyde, and p-anisic acid. journals.co.zagoogle.com The product distribution is highly dependent on the reaction conditions, including catalyst composition, temperature, and reaction time. journals.co.za In one instance, the oxidation of p-methoxytoluene with a cobaltic acetate and trichloroacetic acid system yielded 82% p-methoxybenzyl alcohol (as the acetate ester) and 18% p-methoxybenzaldehyde. google.com

Vapor-phase oxidation over heterogeneous catalysts, such as V₂O₅ supported on mixed oxides like CaO-MgO, has also been investigated for the conversion of p-methoxytoluene to p-methoxybenzaldehyde, indicating that controlled oxidation can favor aldehyde formation. iitm.ac.in Achieving high selectivity for the alcohol via direct oxidation of the toluene (B28343) precursor remains a significant synthetic challenge.

Catalytic Approaches

Catalysis is integral to both the reduction and oxidation routes for synthesizing 2-methoxybenzyl alcohol and its analogues, offering improved efficiency, selectivity, and milder reaction conditions.

Catalytic Hydrogenation: A widely used method is the catalytic hydrogenation of the corresponding aldehyde, 2-methoxybenzaldehyde. iitm.ac.in This process involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst. Various catalysts, including Raney Nickel and palladium-based systems like Pd(0)EnCat™ 30NP, are effective for this transformation. iitm.ac.inbeilstein-journals.org Pd(0)EnCat™ 30NP, a microencapsulated palladium catalyst, allows for the selective reduction of aromatic aldehydes to alcohols under mild conditions (atmospheric pressure of H₂) with high conversions. beilstein-journals.org

Catalytic Oxidation: As mentioned previously, transition metal salts are crucial for the catalytic oxidation of methoxytoluenes. journals.co.za Systems involving cobalt, manganese, and cerium salts have been shown to catalyze the liquid-phase oxidation with molecular oxygen. journals.co.zagoogle.comoup.com For instance, a mixed catalyst system of Co(OAc)₂, Ce(OAc)₃, and Cr(OAc)₃ was found to be highly effective for the oxidation of p-methoxytoluene to p-anisaldehyde. oup.com The use of N-hydroxyphthalimide (NHPI) in combination with a cobalt(II) co-catalyst represents another effective system for the aerobic oxidation of p-methoxytoluene. mdpi.com

Photocatalysis: Photocatalytic methods are emerging as a green alternative. Studies have demonstrated the oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde using a flavin-containing mesoporous network polymer as a photocatalyst, achieving a 92% yield under visible light irradiation. thieme-connect.com This indicates the potential for photocatalytic processes in the synthesis and transformation of methoxybenzyl alcohols.

| Reaction Type | Substrate | Catalyst System | Key Features | Reference |

| Hydrogenation | Aromatic Aldehydes | Pd(0)EnCat™ 30NP | High selectivity, mild conditions | beilstein-journals.org |

| Hydrogenation | 2-Methoxybenzaldehyde | Raney Nickel | Standard industrial process | iitm.ac.in |

| Oxidation | p-Methoxytoluene | Co(OAc)₂/Ce(OAc)₃/Cr(OAc)₃ | High yield of aldehyde | oup.com |

| Oxidation | p-Methoxytoluene | NHPI / Co(II) acetate | Aerobic oxidation | mdpi.com |

| Photooxidation | This compound | Flavin-containing polymer | Green, visible light catalysis | thieme-connect.com |

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more selective, efficient, and environmentally benign methods for preparing 2-methoxybenzyl alcohol and its analogues. These approaches include chemo-selective transformations and the application of green chemistry principles.

Chemo-selective Transformations

Chemo-selectivity is crucial when a molecule contains multiple functional groups that can react with a given reagent. In the context of synthesizing substituted benzyl (B1604629) alcohols, a key challenge is the selective reduction of an aldehyde or ketone in the presence of other reducible groups, such as esters, nitriles, or C=C double bonds.

A highly efficient iron-based catalyst, [Fe(PNPMe-iPr)(CO)(H)(Br)], has been developed for the homogeneous hydrogenation of aldehydes. acs.org This catalyst demonstrates remarkable chemo-selectivity, allowing for the reduction of aldehydes to primary alcohols while leaving ketones and other reducible functionalities untouched. It exhibits exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs), surpassing even some noble-metal catalysts. acs.org

Similarly, the polymer-supported reagent Polyethyleneamine-Cerium Methoxy Borohydride shows good chemo-selectivity. In competitive reduction experiments involving a mixture of different carbonyl compounds, it selectively reduces aldehydes over ketones. tsijournals.com The Pd(0)EnCat™ 30NP catalyst also provides good selectivity in hydrogenation reactions, effectively reducing aromatic aldehydes and ketones to their corresponding alcohols without affecting other functional groups. beilstein-journals.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies are being applied to the synthesis of 2-methoxybenzyl alcohol.

Green Solvents and Conditions: A significant development is the use of water as a green solvent. The reduction of aldehydes, including 2-methoxybenzaldehyde, has been successfully carried out in water using reagents like zinc borohydride or lithium borohydride, often accelerated by microwave irradiation. orientjchem.orgorientjchem.org These methods offer excellent yields in very short reaction times, avoid volatile organic solvents, and simplify workup procedures. orientjchem.orgorientjchem.org

Recyclable Catalysts: The development of heterogeneous and polymer-supported catalysts is a key aspect of green synthesis. Catalysts like Pd(0)EnCat™ 30NP can be easily filtered off after the reaction and potentially reused, reducing waste and cost. beilstein-journals.org Similarly, polymer-bound reagents, such as the polyethyleneamine-supported borohydride and copolymer-immobilized NHPI catalysts, offer the intrinsic advantages of easy separation and recyclability. tsijournals.commdpi.com A flavin-containing polymer used for hydrogenation was recovered and reused four times without a significant loss of catalytic activity. thieme-connect.com

Biocatalysis: The use of enzymes as catalysts represents a powerful green chemistry tool. Enzymes like aryl-alcohol oxidase (AAO) can oxidize a wide range of primary benzyl alcohols. While often used for oxidation, enzymatic systems highlight the potential for highly selective and environmentally friendly transformations in the synthesis and modification of compounds like 2-methoxybenzyl alcohol.

Multi-step Syntheses and Intermediate Derivatization

Multi-step syntheses are fundamental to the construction of complex molecules from simpler starting materials. In the context of 2-methoxybenzyl alcohol and its analogues, these synthetic sequences often involve the formation of key intermediates that can be subsequently modified or derivatized to yield a variety of target structures. This strategy allows for molecular diversification and the introduction of different functional groups to explore structure-activity relationships.

A notable example of intermediate derivatization is seen in the synthesis of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine analogues. In these syntheses, 2-methoxybenzaldehyde, which can be prepared by the oxidation of 2-methoxybenzyl alcohol, serves as a crucial intermediate. This aldehyde undergoes reductive amination with various substituted phenethylamines. For instance, reaction with dimethoxyphenethylamines leads to the formation of the corresponding N-benzyl-2-phenylethylamine derivatives researchgate.net. This multi-step process, involving the initial formation of an imine followed by reduction, highlights how an intermediate derived from 2-methoxybenzyl alcohol can be elaborated into more complex molecular architectures researchgate.net.

Another illustration of multi-step synthesis and intermediate derivatization is the preparation of various biologically active compounds. For example, in the synthesis of certain prodigiosin (B1679158) analogues with potential antimalarial activity, a 2-(4-methoxybenzyl)-1H-pyrrole intermediate is synthesized and subsequently undergoes further reactions, such as bromination and borylation, to build the final complex structure nih.gov. Similarly, in the synthesis of morphine analogues, 3-(2-methoxyphenyl)propanal, an aldehyde that can be conceptually derived from the homologation of 2-methoxybenzyl alcohol derivatives, is used as a key building block. This intermediate is then subjected to a Grignard reaction and subsequent cyclization steps to construct the octahydroisoquinoline core nih.gov.

The synthesis of testosterone (B1683101) derivatives also showcases the strategic use of methoxybenzyl-protected intermediates. In a multi-step sequence, a hydroxyl group on a steroid precursor is protected using this compound. The resulting intermediate is then subjected to a series of transformations, including reduction and further derivatization of other functional groups, before the final deprotection of the methoxybenzyl ether to yield the desired hydroxytestosterone analogue nih.gov. This approach underscores the importance of stable intermediates that allow for selective modifications at other positions of a complex molecule.

Furthermore, enzymatic cascade reactions have been developed for the synthesis of valuable compounds like vanillin (B372448), where 3-methoxybenzyl alcohol can be an intermediate. In a multi-step enzymatic process, a starting material like 3-methylanisole (B1663972) is first converted by a cytochrome P450 monooxygenase to intermediates including 3-methoxybenzyl alcohol, which is then further oxidized by another enzyme to produce the final product scispace.com.

These examples collectively demonstrate the strategic importance of multi-step syntheses that proceed through stable, derivatizable intermediates for creating a diverse range of analogues based on the 2-methoxybenzyl scaffold.

Protecting Group Chemistry in 2-Methoxybenzyl Alcohol Synthesis

Protecting group chemistry is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The methoxybenzyl group, particularly the p-methoxybenzyl (PMB) group, is a widely used protecting group for alcohols, including in syntheses involving 2-methoxybenzyl alcohol and its derivatives.

Role of the Methoxybenzyl Group as a Protecting Group

The p-methoxybenzyl (PMB) group is frequently employed to protect hydroxyl groups as PMB ethers. This protection strategy is valuable due to the stability of the resulting ether under a range of reaction conditions, including basic, nucleophilic, and some oxidative and reductive environments. The electron-donating methoxy group on the benzene (B151609) ring imparts unique reactivity to the PMB group compared to the unsubstituted benzyl (Bn) group, allowing for selective deprotection under specific oxidative or acidic conditions nih.gov.

The primary role of the PMB group is to prevent the acidic proton and the nucleophilic/basic nature of a hydroxyl group from interfering with subsequent synthetic steps. Once the desired transformations are complete, the PMB group can be removed to reveal the original hydroxyl functionality. The stability of the PMB ether is a key factor in its utility. For instance, it is stable to conditions used for the removal of other protecting groups like silyl (B83357) ethers (e.g., TBS) under certain conditions, which allows for orthogonal protection strategies nih.gov.

In the synthesis of complex molecules, such as natural products and their analogues, the PMB group has been instrumental. For example, in the synthesis of the AB spiroketal fragment of spongistatin, a PMB ether is used to protect a hydroxyl group while other transformations, including a Diels-Alder reaction and subsequent manipulations, are performed nih.gov. Similarly, in the total synthesis of callipeltoside A, PMB groups are used to protect key hydroxyl functionalities during the construction of the complex macrocyclic structure nih.gov.

The table below summarizes the key features of the p-methoxybenzyl group as a protecting group for alcohols.

| Feature | Description |

| Protected Functional Group | Alcohol (hydroxyl group) |

| Resulting Linkage | Ether (PMB ether) |

| Key Advantage | Stability under various conditions and selective removal. |

| Common Abbreviation | PMB or MPM |

Protection and Deprotection Strategies

The introduction and removal of the PMB protecting group can be achieved through several reliable methods, providing flexibility in synthetic design.

Protection Strategies:

The most common method for the formation of PMB ethers is the Williamson ether synthesis. This involves the deprotonation of the alcohol with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with p-methoxybenzyl halide (typically the chloride, PMB-Cl, or bromide, PMB-Br).

Commonly used bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). For substrates that are sensitive to basic conditions, the protection can be carried out under acidic conditions using p-methoxybenzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a Lewis or Brønsted acid, such as scandium(III) triflate or trifluoromethanesulfonic acid .

Deprotection Strategies:

A key advantage of the PMB group is the variety of methods available for its cleavage, which allows for its selective removal in the presence of other protecting groups like benzyl ethers.

Oxidative Cleavage: The most common and selective method for PMB ether deprotection is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The electron-rich nature of the p-methoxybenzyl group facilitates the reaction, which proceeds through a charge-transfer complex. This method is highly selective for PMB ethers over benzyl ethers.

Acidic Cleavage: PMB ethers can also be cleaved under acidic conditions, often more readily than benzyl ethers. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) are effective for this purpose. The reaction can be accelerated by the addition of a cation scavenger like 1,3-dimethoxybenzene (B93181) to trap the liberated p-methoxybenzyl cation kyoto-u.ac.jp.

Hydrogenolysis: Similar to benzyl ethers, PMB ethers can be removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), although this method is less common due to the availability of milder, more selective oxidative cleavage methods.

The table below provides a summary of common protection and deprotection conditions for PMB ethers.

| Strategy | Reagent(s) | Typical Conditions |

| Protection | PMB-Cl or PMB-Br, Base | NaH, THF or DMF |

| p-Methoxybenzyl trichloroacetimidate, Acid catalyst | Sc(OTf)₃, Toluene | |

| Deprotection (Oxidative) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂, H₂O |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA) | TFA, CH₂Cl₂ |

| Triflic acid (TfOH), Scavenger | TfOH, 1,3-dimethoxybenzene, CH₂Cl₂ kyoto-u.ac.jp | |

| Deprotection (Reductive) | Hydrogen (H₂), Catalyst | Pd/C, Solvent |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxybenzyl Alcohol

Oxidation Reactions

The transformation of 2-methoxybenzyl alcohol to 2-methoxybenzaldehyde (B41997) is a focal point of research, exploring various methodologies from photo-induced reactions to advanced catalytic systems.

Autocatalytic Photooxidation Mechanisms

An unusual photooxidation of 2-methoxybenzyl alcohol in an aqueous medium under UV irradiation has been observed to be autocatalytic. researchgate.netresearchgate.netunipa.it The primary oxidation product, 2-methoxybenzaldehyde, acts as a catalyst in this process. researchgate.net The rate of the alcohol's disappearance exhibits a characteristic autocatalytic profile, where the presence of molecular oxygen plays a complex and ambivalent role. researchgate.netdeu.edu.tr

The mechanism involves the following key aspects:

At low oxygen concentrations, the reaction follows zero-order kinetics from the onset of irradiation. researchgate.net

Higher concentrations of oxygen, however, initially suppress the oxidation rate of the alcohol. This inhibition persists until the concentration of the formed 2-methoxybenzaldehyde is sufficient to accelerate the conversion of the alcohol. researchgate.net

Investigations involving varied concentrations of the alcohol, aldehyde, and oxygen in both aqueous and organic environments suggest that oxygen initially promotes the alcohol's oxidation. researchgate.net

Photocatalytic Oxidation Studies

The photocatalytic oxidation of 2-methoxybenzyl alcohol into 2-methoxybenzaldehyde has been extensively studied using various semiconductor photocatalysts.

Titanium Dioxide (TiO₂) Photocatalysis:

Aqueous suspensions of TiO₂ under near-UV irradiation have been shown to effectively oxidize 2-methoxybenzyl alcohol. rsc.org The primary products of this reaction are 2-methoxybenzaldehyde and carbon dioxide. rsc.org The selectivity of this reaction is influenced by the position of the methoxy (B1213986) group on the aromatic ring. A study comparing different methoxybenzyl alcohol isomers found that the selectivity decreases in the order: para > ortho > meta. rsc.org

Home-prepared TiO₂ catalysts have demonstrated higher selectivity compared to commercial ones, though with lower activity. rsc.org The properties of the catalyst, such as crystallinity and hydrophilicity, along with the type and position of substituents on the aromatic alcohol, are crucial factors determining the reaction rate and selectivity. rsc.org In photoelectrocatalytic experiments using TiO₂-coated anodes, increasing the electron-donating properties of the substituent groups on the benzyl (B1604629) alcohol led to increased selectivity and reactivity, particularly for substituents in the para or ortho positions. unipa.it

Polymeric Carbon Nitride (g-C₃N₄) Photocatalysis:

Polymeric carbon nitride (PCN) has emerged as a promising non-metallic photocatalyst for the selective oxidation of benzyl alcohols in aqueous media. csic.es For 2-methoxybenzyl alcohol, the electron-donating methoxy group in the ortho position promotes the reactivity of the substrate while maintaining high selectivity (84-98%) towards the formation of 2-methoxybenzaldehyde. csic.es Quantum chemical computational studies suggest that the reactivity is inversely proportional to the positive charge on the benzylic carbon in the benzyl alcohol cation intermediate. csic.es

Nitrogen-defective crystalline g-C₃N₄ has shown enhanced photocatalytic performance for benzyl alcohol oxidation under blue LED irradiation, achieving high conversion and selectivity. rsc.org Coralloid C₃N₄, with a higher specific surface area and more nitrogen vacancies, also exhibits significantly higher photocatalytic efficiency for the selective oxidation of benzyl alcohol compared to bulk and lamellar C₃N₄. nih.gov The primary reactive species in these reactions are superoxide (B77818) radicals (·O₂⁻) and holes (h⁺). nih.gov

| Catalyst System | Substrate | Primary Product | Selectivity (%) | Conversion (%) | Additional Findings |

| TiO₂ (Home-prepared Rutile) | 2-Methoxybenzyl Alcohol | 2-Methoxybenzaldehyde | High | Moderate | Selectivity order: para > ortho > meta substituent. rsc.org |

| Polymeric Carbon Nitride (PCN) | 2-Methoxybenzyl Alcohol | 2-Methoxybenzaldehyde | 84-98 | High | Reactivity promoted by electron-donating ortho group. csic.es |

| Nitrogen-defective g-C₃N₄ | Benzyl Alcohol | Benzaldehyde (B42025) | 87.7 | 97.3 | Enhanced performance under blue LED. rsc.org |

| Coralloid C₃N₄ | Benzyl Alcohol | Benzaldehyde | High | High | Increased efficiency due to high surface area and nitrogen vacancies. nih.gov |

| PW₁₂-P-UCNS | Benzyl Alcohol | Benzaldehyde | 99.5 | 58.3 | Highly efficient and stable in aqueous phase. engineering.org.cn |

Electrochemical Oxidation Processes

The electrochemical oxidation of 2-methoxybenzyl alcohol has been investigated, primarily focusing on the use of gold electrodes in alkaline media. The process is complex, involving the adsorption of the alcohol onto the electrode surface and its subsequent oxidation.

Studies using cyclic voltammetry, electrochemical impedance spectroscopy, and the electrochemical quartz crystal microbalance on gold electrodes in a pH 11 buffer have shown that the oxidation of benzyl alcohol derivatives is feasible. researchgate.netelectrochemsci.org The hydrophobic character of benzyl alcohols is believed to facilitate the removal of water molecules from the electrode surface, thereby promoting their electrooxidation. researchgate.net The oxidation is thought to occur via reaction with surface hydroxyl groups. researchgate.net

The presence of the electron-donating methoxy group in 2-methoxybenzyl alcohol influences its electrochemical behavior compared to unsubstituted benzyl alcohol. rsc.org The use of mediators, such as 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), has been shown to facilitate the electrochemical oxidation of secondary alcohols to ketones, a process that could be analogous for primary alcohols like 2-methoxybenzyl alcohol. nih.gov

| Electrode/Mediator | Substrate | Key Observation |

| Gold (Au) | 2-Methoxybenzyl Alcohol | Oxidation occurs in alkaline media, facilitated by the hydrophobic nature of the alcohol. researchgate.netelectrochemsci.org |

| ABNO (mediator) | Secondary Alcohols | Demonstrates reversible redox behavior and lower potential than TEMPO for alcohol oxidation. nih.gov |

Kinetic Studies of Oxidation Reactions

Kinetic studies on the oxidation of 2-methoxybenzyl alcohol have been conducted using various oxidizing agents, with a notable focus on ceric ammonium (B1175870) nitrate (B79036) (CAN).

The oxidation of 2-methoxybenzyl alcohol to its corresponding aldehyde by CAN has been studied spectrophotometrically in an acetonitrile-aqueous medium. ijarr.orgijarr.org The reaction exhibits first-order kinetics with respect to the substrate, the oxidant (CAN), and the hydrogen ion concentration [H⁺]. ijarr.org Further kinetic studies in glacial acetic acid and aqueous acetonitrile (B52724) also found the reaction to be first order with respect to Ce(IV) and the substrate, following Michaelis-Menten type kinetics, which suggests the formation of a complex between the alcohol and the oxidant. researchgate.net In these studies, the rate of reaction was observed to decrease with an increase in H⁺ ion concentration. researchgate.net

The activation parameters for these reactions have been calculated, and based on the experimental results, a probable reaction mechanism has been proposed. ijarr.org The negative value of entropy of activation suggests that the reaction is slow and the transition state is more rigid. researchgate.net

| Oxidant | Solvent System | Key Kinetic Findings |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile-Aqueous | First-order kinetics with respect to [substrate], [oxidant], and [H⁺]. ijarr.orgijarr.org |

| Ceric Ammonium Nitrate (CAN) | Glacial Acetic Acid/Aqueous Acetonitrile | First-order with respect to [Ce(IV)] and [substrate]; follows Michaelis-Menten kinetics. researchgate.net |

Catalytic Oxidation Systems

Various heterogeneous catalytic systems have been explored for the oxidation of 2-methoxybenzyl alcohol, aiming for high efficiency and selectivity under environmentally benign conditions.

Palladium-Ceria Catalysts (Pd/CeO₂):

Palladium oxide supported on ceria nanorods (PdOₓ/CeO₂-NR) has been used for the solvent-free aerobic oxidation of benzyl alcohol derivatives. researchgate.net The presence of electron-donating groups on the aromatic ring, such as the methoxy group, generally enhances the reactivity. However, steric hindrance from an ortho-substituent, as in 2-methoxybenzyl alcohol, can lead to lower yields compared to its para-substituted counterpart. For instance, the oxidation of 4-methoxybenzyl alcohol using a perlite/V₂O₅ nanospheres catalyst gave a 92% yield, while 2-methoxybenzyl alcohol yielded 70%. researchgate.net The catalytic activity of Pd/CeO₂ is influenced by the exposed crystal facets of the ceria support, with the (110) surface showing superior performance due to a higher concentration of oxygen vacancies and stronger metal-support interaction. acs.org

Gold-Palladium Nanoparticles (Au-Pd):

Bimetallic Au-Pd nanoparticles supported on ceria with different morphologies have been investigated for the solvent-free oxidation of benzyl alcohol. cardiff.ac.uk The morphology of the CeO₂ support significantly impacts the catalytic performance. Au-Pd supported on CeO₂ rods achieved higher conversion of benzyl alcohol, while those on CeO₂ cubes showed the highest selectivity to benzaldehyde. cardiff.ac.uk

Silver-Based Catalysts:

A silver-based catalyst (10% Ag/SiO₂) in the presence of CeO₂ has been shown to be effective for the selective oxidation of various primary and secondary alcohols. dtu.dk Competitive experiments with para-substituted benzyl alcohols indicated that electron-donating groups enhance the reaction rate, supporting a mechanism involving the formation of a cationic intermediate. dtu.dk

| Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Key Findings |

| PdOₓ/CeO₂-NR | Solvent-free, 100 °C, Air | - | - | Steric hindrance of ortho-methoxy group reduces yield compared to para-isomer. researchgate.net |

| Perlite/V₂O₅ | - | 70 (for 2-MBA) | - | Demonstrates the effect of steric hindrance. researchgate.net |

| Au-Pd/CeO₂-rod | Solvent-free | High | Moderate | Morphology of CeO₂ support is critical for catalytic activity. cardiff.ac.uk |

| Au-Pd/CeO₂-cube | Solvent-free | Moderate | High | Morphology of CeO₂ support is critical for selectivity. cardiff.ac.uk |

Reduction Reactions

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis, and 2-methoxybenzyl alcohol is commonly produced through the reduction of 2-methoxybenzaldehyde or derivatives of 2-methoxybenzoic acid.

A variety of reducing agents have been employed for the conversion of 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol. These include complex metal hydrides and catalytic transfer hydrogenation systems.

Complex Metal Hydrides:

Zinc Borohydride (B1222165) ([Zn(BH₄)₂]): This reagent, often in combination with other compounds, is effective for the reduction of aldehydes. orientjchem.orgchemicalbook.com The reduction of 2-methoxybenzaldehyde using [Zn(BH₄)₂(2-MeOpy)] and [Zn(BH₄)₂(2-Mepy)] in acetonitrile at room temperature proceeds with high yields (97% and 93%, respectively) and relatively short reaction times. orientjchem.org

Sodium Borohydride (NaBH₄): This is a common and milder reducing agent. Ultrasound-assisted reduction of aldehydes using NaBH₄ has been shown to be an efficient method. ugm.ac.id

Meerwein-Ponndorf-Verley (MPV) Reduction:

The MPV reduction utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol (commonly isopropanol) to reduce aldehydes and ketones. wikipedia.orgorganic-chemistry.org This method is known for its high chemoselectivity. wikipedia.org While specific data for the MPV reduction of 2-methoxybenzaldehyde was not detailed in the provided search results, it is a well-established method for this type of transformation. tandfonline.com

| Reducing Agent/System | Substrate | Product | Yield (%) | Reaction Time | Solvent |

| [Zn(BH₄)₂(2-MeOpy)] | 2-Methoxybenzaldehyde | 2-Methoxybenzyl Alcohol | 97 | 1 min | Acetonitrile |

| [Zn(BH₄)₂(2-Mepy)] | 2-Methoxybenzaldehyde | 2-Methoxybenzyl Alcohol | 93 | 5 min | Acetonitrile |

| Sodium Borohydride (NaBH₄) | Aldehydes | Alcohols | High | Varies (ultrasound assisted) | Various |

| Aluminum Alkoxide (MPV) | Aldehydes/Ketones | Alcohols | High | Varies | Isopropanol |

Substitution Reactions

2-Methoxybenzyl alcohol can undergo substitution reactions at two primary sites: the benzylic alcohol carbon and the aromatic ring. The presence of the methoxy group significantly influences the reactivity at both positions.

Nucleophilic Substitution at the Benzylic Carbon

The hydroxyl (-OH) group of 2-methoxybenzyl alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved through protonation by a strong acid or by conversion into an ester, such as a tosylate.

One common method involves reacting the alcohol with tosyl chloride (TsCl) in the presence of a base. However, studies on substituted benzyl alcohols have shown that this reaction can sometimes lead directly to the corresponding benzyl chloride rather than the expected tosylate, particularly when using solvents like N,N-dimethylformamide (DMF) which can accelerate the nucleophilic substitution. mdpi.com For instance, the reaction of p-methoxybenzyl alcohol with TsCl has been observed to yield the corresponding chloride. mdpi.com

Another efficient method for the chlorination of benzylic alcohols involves activation with a tropone-derived reagent. In a study using this methodology, this compound was converted to 4-methoxybenzyl chloride in high yield, demonstrating a facile substitution pathway. amazonaws.com The reaction proceeds through the formation of a highly reactive intermediate that is readily displaced by the nucleophile. The reactions of benzyl alcohols with hexamethylphosphoric triamide (HMPT) at high temperatures can also lead to substitution, forming N,N-dimethylbenzylamines through the intermediacy of benzyl phosphates. rsc.org

| Substrate (Analogue) | Reagents | Product | Yield (%) | Reference |

| p-Methoxybenzyl alcohol | TsCl, DMF | p-Methoxybenzyl chloride | 38 | mdpi.com |

| This compound | Tropone, Oxalyl Chloride, Et3N | 4-Methoxybenzyl chloride | 93 | amazonaws.com |

| p-Methoxybenzyl alcohol | HMPT (190–210 °C) | N,N-dimethyl-p-methoxybenzylamine | - | rsc.org |

Electrophilic Aromatic Substitution

The aromatic ring of 2-methoxybenzyl alcohol is activated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-donating effect of the methoxy (-OCH3) group, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. The hydroxymethyl (-CH2OH) group is generally considered a weak deactivating group. The powerful activating and ortho-, para-directing nature of the methoxy group dominates the reactivity of the ring.

In 2-methoxybenzyl alcohol, the positions are numbered relative to the -CH2OH group at position 1. The methoxy group is at position 2. Therefore, the positions most activated for electrophilic attack are position 4 (para to the methoxy group) and position 6 (ortho to the methoxy group). Research on the electrophilic substitution of closely related catechins with o-hydroxybenzyl alcohol showed a preference for substitution at the position equivalent to C-6 over C-8, highlighting the directing influence of the ortho-alkoxy group. usda.gov Similarly, studies on p-methoxybenzyl alcohol confirm its high reactivity in electrophilic aromatic substitution reactions. jst.go.jp The general mechanism for EAS involves the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.org

Acid-Base Reactivity in Organic Media

The functional groups of 2-methoxybenzyl alcohol allow it to act as both a very weak acid and a very weak base.

Acidic Character

Similar to other alcohols, 2-methoxybenzyl alcohol is a weak acid. libretexts.org It can be deprotonated by strong bases, such as sodium hydride (NaH) or Grignard reagents, to form the corresponding 2-methoxybenzyl alkoxide. libretexts.org

The acidity of benzyl alcohols is influenced by the electronic nature of the substituents on the aromatic ring. The methoxy group at the ortho position is electron-donating through resonance. This effect increases the electron density on the oxygen of the alkoxide anion, making it less stable. Consequently, 2-methoxybenzyl alcohol is expected to be a weaker acid than unsubstituted benzyl alcohol. libretexts.org This is in contrast to benzyl alcohols with electron-withdrawing groups (like a nitro group), which stabilize the alkoxide anion and increase acidity. libretexts.org

| Compound | Electronic Effect of Substituent | Relative Acidity | Reference |

| p-Nitrobenzyl alcohol | Electron-withdrawing (-NO2) | More acidic than benzyl alcohol | libretexts.org |

| Benzyl alcohol | (Reference) | - | |

| p-Methoxybenzyl alcohol | Electron-donating (-OCH3) | Less acidic than benzyl alcohol | libretexts.org |

Basic Character

As a weak base, the oxygen atom of the hydroxyl group in 2-methoxybenzyl alcohol has lone pairs of electrons and can be protonated by strong acids to form an oxonium ion (ROH₂⁺). libretexts.org This protonation is a critical first step in acid-catalyzed substitution and elimination reactions, as it converts the poor leaving group (-OH) into a much better one (-OH₂⁺), which can depart as a water molecule.

Stereochemical Considerations in Reactions

While 2-methoxybenzyl alcohol itself is not chiral, its reactions can involve the formation of chiral centers or exhibit stereoselectivity, particularly in enzymatic processes or asymmetric synthesis.

Enzymatic Stereoselectivity

Aryl-alcohol oxidase (AAO), a fungal enzyme, demonstrates high stereoselectivity in the oxidation of primary benzyl alcohols. csic.esnih.gov Studies using deuterated p-methoxybenzyl alcohol revealed that the enzyme selectively abstracts the pro-R hydrogen from the benzylic carbon in a concerted proton and hydride transfer mechanism. csic.esnih.gov This inherent stereoselectivity means that if a chiral center were present, the enzyme would preferentially react with one enantiomer.

This principle is exploited in the kinetic resolution of racemic secondary aryl alcohols. rsc.org For example, native AAO and its engineered variants can selectively oxidize the S-enantiomer of racemic 1-(p-methoxyphenyl)ethanol, leaving the R-enantiomer unreacted with high enantiomeric excess. nih.govcsic.es Site-directed mutagenesis of the enzyme, such as the F501A variant, has been shown to enlarge the active site, allowing for better accommodation of bulkier secondary alcohols and enhancing this stereoselectivity. csic.esnih.gov

| Enzyme | Substrate | Observation | Reference |

| Aryl-alcohol oxidase (AAO) | (R)- and (S)-α-deuterated p-methoxybenzyl alcohol | Hydride transfer is highly stereoselective, abstracting the pro-R hydrogen. | csic.esnih.gov |

| AAO (Native and F501A variant) | Racemic 1-(p-methoxyphenyl)ethanol | Selective oxidation of the S-enantiomer, resulting in deracemization. | nih.gov |

| AAO F501A variant | (S)-1-(p-fluorophenyl)ethanol vs (R)-1-(p-fluorophenyl)ethanol | Shows a high stereoselectivity S/R ratio of 66 in oxidation rates. | csic.es |

Asymmetric Synthesis

Derivatives of 2-methoxybenzyl alcohol are valuable precursors in asymmetric synthesis. For example, a novel kinetic resolution method has been developed for o-anisaldehyde(tricarbonyl)chromium, a complex derived from the corresponding aldehyde of 2-methoxybenzyl alcohol. rsc.org This method allows for the preparation of the homochiral aldehyde complex. Subsequent addition of organometallic reagents (e.g., ethylmagnesium iodide) to this chiral complex proceeds with high stereoselectivity to generate α-substituted o-methoxybenzyl alcohols with a newly created chiral center. rsc.org

Derivatives of 2 Methoxybenzyl Alcohol: Synthesis and Academic Exploration

Synthesis of Functionalized 2-Methoxybenzyl Alcohol Derivatives

The synthesis of functionalized derivatives of 2-methoxybenzyl alcohol often involves multi-step reaction sequences to introduce specific chemical groups at various positions on the aromatic ring or to modify the benzylic alcohol moiety.

A notable example is the synthesis of azide-functionalized ortho- and para-bromobenzaldehydes. beilstein-journals.org The process for the para-bromo isomer begins with the condensation of 4-bromobenzaldehyde (B125591) with 2-amino-2-methylpropan-1-ol, followed by oxidation to yield an oxazoline (B21484). beilstein-journals.org This intermediate undergoes a directed ortho-metalation and subsequent formylation to produce a benzaldehyde (B42025), which is then reduced to the corresponding primary alcohol. beilstein-journals.org The alcohol is converted to an azide, and finally, the oxazoline protecting group is removed to yield the desired azide-functionalized para-bromobenzaldehyde. beilstein-journals.org A similar strategy is employed for the synthesis of the ortho-bromo isomer. beilstein-journals.org

Another area of research has been the synthesis of 2,5-diketopiperazine derivatives incorporating the 2-methoxybenzylidene function. researchgate.net These syntheses often involve the strategic placement of various substituents on the diketopiperazine ring to explore their impact on biological activity. researchgate.net For instance, derivatives have been synthesized with a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group at the 3- and 6-positions of the 2,5-diketopiperazine ring, respectively. researchgate.net

The following table summarizes key synthetic transformations starting from or leading to functionalized 2-methoxybenzyl alcohol derivatives:

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Bromobenzaldehyde | 1) 2-amino-2-methylpropan-1-ol, CH₂Cl₂; 2) NBS | Oxazoline intermediate | Good | beilstein-journals.org |

| Oxazoline intermediate | 1) TMPMgCl·LiCl, DMF; 2) NaBH₄ | Primary alcohol | 81% (2 steps) | beilstein-journals.org |

| Primary alcohol | DBU, DPPA | Azide derivative | Excellent | beilstein-journals.org |

| Azide derivative | 1) N-methylation; 2) Reduction; 3) Acidic hydrolysis | Azide-functionalized para-bromobenzaldehyde | 78% | beilstein-journals.org |

Exploration of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the chemical structure of 2-methoxybenzyl alcohol derivatives and their reactivity is a central theme in their academic exploration. These studies provide fundamental insights into reaction mechanisms and guide the design of new molecules with tailored properties.

One study investigated the oxidation of various monohydric alcohols, including benzyl (B1604629) alcohol and its derivatives, using bis(quinuclidine)bromine(I) bromide. core.ac.uk The results showed that the reaction rate is significantly influenced by the nature and position of substituents on the aromatic ring. For example, a para-methoxy substituent increased the reaction rate by approximately 10 times compared to unsubstituted benzyl alcohol, while a meta-bromo substituent decreased the rate, making the p-methoxybenzyl alcohol about 36 times more reactive than m-bromobenzyl alcohol. core.ac.uk This highlights the strong electronic influence of the substituents on the oxidation process.

In the context of polymer chemistry, the structure-reactivity relationship of functional monomers is crucial for controlling polymerization processes. rsc.org Research on the ring-opening polymerization of alkyl-substituted ε-caprolactones, using initiators like 4-methoxybenzyl alcohol, has demonstrated that the position of the substituent on the monomer ring dramatically affects its reactivity. rsc.org This knowledge is essential for synthesizing functional polyesters with controlled molar mass and dispersity. rsc.org

The toxicity of benzyl alcohol derivatives has also been examined through quantitative structure-activity relationship (QSAR) studies. nih.gov The toxicity of a series of monoalkylated and monohalogenated benzyl alcohols was found to correlate with the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ). nih.gov The inclusion of the Hammett constant, which accounts for electronic effects, significantly improved the predictive power of the QSAR model, suggesting that the mechanism of toxicity involves polar narcosis. nih.gov

The following table presents data on the relative reactivity of substituted benzyl alcohols in oxidation reactions:

| Substituent | Relative Reaction Rate (k/k₀) | Reference |

| p-Methoxy | ~10 | core.ac.uk |

| Unsubstituted | 1 | core.ac.uk |

| m-Bromo | ~0.28 | core.ac.uk |

Design and Synthesis of Novel Scaffolds Incorporating the 2-Methoxybenzyl Moiety

The 2-methoxybenzyl group is a valuable building block in the design and synthesis of novel molecular scaffolds, particularly in the field of medicinal chemistry. unife.it Its structural and electronic properties can be leveraged to create compounds with specific biological activities.

One area of focus has been the development of 2,5-diketopiperazine (2,5-DKP) derivatives as potential anticancer agents. researchgate.net The 2,5-DKP scaffold is considered a "privileged structure" due to its ability to interact with various biological targets. researchgate.netunife.it Researchers have designed and synthesized a series of novel N-1-monoallylated 2,5-DKP derivatives with a 2-methoxyphenyl group at the C-6 position and various long alkyl chains at the C-3 position. researchgate.net Cytotoxicity studies revealed that the position of the methoxy (B1213986) group on the phenyl ring is critical, with the 4-methoxyphenyl (B3050149) group being more favorable for activity than the 2-methoxyphenyl group in this particular scaffold. researchgate.net

The 2-methoxybenzyl moiety has also been incorporated into triazole-based scaffolds. bohrium.comrasayanjournal.co.in For instance, a series of N-(substitutedphenyl)-2-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthiol)acetamides were synthesized and evaluated as potential anticholinesterase agents for the treatment of neurodegenerative diseases like Alzheimer's. bohrium.com In another study, norfloxacin (B1679917) was linked to triazole derivatives, some of which contained a methoxyphenyl group, to create novel compounds with potential biological activity. rasayanjournal.co.in

The design of these novel scaffolds often involves computational methods, such as molecular docking, to predict how the synthesized molecules will interact with their biological targets. bohrium.comresearchgate.net This rational design approach, combined with efficient synthetic methodologies, facilitates the exploration of new chemical space and the identification of promising lead compounds for drug discovery. unife.it

The following table highlights some of the novel scaffolds incorporating the 2-methoxybenzyl or a related methoxyphenyl moiety and their targeted biological application:

| Scaffold | Incorporated Moiety | Targeted Application | Reference |

| 2,5-Diketopiperazine | 2-Methoxybenzylidene | Anticancer | researchgate.net |

| 1,2,4-Triazole | 4-Methoxyphenyl | Anticholinesterase | bohrium.com |

| 1,2,3-Triazole linked to Norfloxacin | Methoxyphenyl | Biological activity screening | rasayanjournal.co.in |

| Quinoline-piperazine fused to phenylhydrazinecarbothioamide | 2-Methoxyphenoxyacetamide | α-Glucosidase inhibition | researchgate.net |

| 2-(6-methoxy-2-napthyl)-1,3-benzoxazole | 6-Methoxy-2-napthyl | Anticancer and Larvicidal | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

2-Methoxybenzyl Alcohol as a Versatile Building Block in Organic Synthesis

2-Methoxybenzyl alcohol is widely recognized as an important raw material and intermediate in organic synthesis. chemicalbook.comthermofisher.comfishersci.dkchemdad.comthermofisher.kr Its bifunctional nature, containing both an alcohol and an ether, allows for a diverse range of chemical transformations. cymitquimica.com This makes it a key starting material or intermediate for the synthesis of more complex molecules. chemimpex.com The presence of the hydroxyl group enables reactions such as esterification and oxidation, while the methoxy (B1213986) group influences the reactivity of the aromatic ring. cymitquimica.comchemicalbull.com

Role in the Synthesis of Complex Molecules

The structure of 2-methoxybenzyl alcohol serves as a foundational component for constructing more intricate molecular architectures. chemimpex.com For instance, it can be used in the synthesis of chiral molecules due to its ability to form asymmetric hydrogen bonds. biosynth.com Furthermore, its derivatives can undergo various reactions to build larger, more complex structures. An example includes the use of its derivatives in photocatalytic processes to produce other valuable chemical intermediates. biosynth.com

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, 2-methoxybenzyl alcohol is a significant intermediate for the production of active pharmaceutical ingredients (APIs). chemimpex.comchemicalbull.com Its structural motif is a component of various biologically active compounds. It is utilized in the synthesis of certain antimycobacterial and antibacterial derivatives. cymitquimica.com The compound's favorable reactivity and compatibility with a variety of functional groups make it a valuable asset in medicinal chemistry. chemimpex.com

Application in Agrochemical Synthesis

Similar to its role in pharmaceuticals, 2-methoxybenzyl alcohol is an important intermediate in the synthesis of agrochemicals. chemimpex.comfishersci.dkchemdad.comthermofisher.kr The development of new and effective pesticides and herbicides often relies on the availability of versatile chemical building blocks like 2-methoxybenzyl alcohol.

Contributions to Fine Chemical Production

The production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, frequently employs 2-methoxybenzyl alcohol. chemimpex.comchemicalbull.com It serves as a precursor in the manufacturing of fragrances, flavoring agents, and other high-value chemical products. cymitquimica.comchemimpex.com For example, it is used to produce esters and other aromatic compounds that have applications in various industries. chemicalbull.com

Integration into Polymer and Material Science Research

The application of 2-methoxybenzyl alcohol extends into the realm of polymer and materials science. Research has explored its use in creating new polymers and functional materials. For instance, benzyl (B1604629) alcohols, including 2-methoxybenzyl alcohol, can act as accelerators in the photoinitiated cationic polymerization of epoxide monomers. researchgate.net In one study, the oxidation of 2-methoxybenzyl alcohol using a polymer monolith-immobilized catalyst was investigated, demonstrating its utility in flow-reaction systems for chemical synthesis. mdpi.com The unique properties of functionalized benzyl alcohols make them potential candidates for developing polymers with specific dielectric characteristics.

Interactive Data Table: Applications of 2-Methoxybenzyl alcohol

| Field | Specific Application | Key Role |

| Organic Synthesis | Building block for complex molecules | Versatile intermediate cymitquimica.comchemimpex.com |

| Pharmaceutical Synthesis | Synthesis of Active Pharmaceutical Ingredients (APIs) | Precursor chemimpex.comchemicalbull.com |

| Agrochemical Synthesis | Production of pesticides and herbicides | Intermediate chemimpex.comfishersci.dkchemdad.comthermofisher.kr |

| Fine Chemical Production | Manufacturing of fragrances and flavors | Precursor cymitquimica.comchemimpex.comchemicalbull.com |

| Polymer and Material Science | Creation of new polymers | Monomer/Accelerator researchgate.netmdpi.com |

Biological and Pharmacological Studies of 2 Methoxybenzyl Alcohol and Its Derivatives

Exploration of Potential Biological Activities

2-Methoxybenzyl alcohol, also known as o-anisyl alcohol, is an aromatic alcohol that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.com Its derivatives, in particular, have been the subject of extensive research to explore their potential biological and pharmacological activities. These investigations have revealed a range of effects, laying the groundwork for further development in medicinal chemistry.

Derivatives of benzyl (B1604629) alcohol have been synthesized and studied for their biological properties. smu.ac.zaresearchgate.net For instance, 2-hydroxy-3-methoxybenzyl alcohol has been noted for its interactions with enzymes and its influence on metabolic pathways. The structural features of these compounds, specifically the hydroxyl and methoxy (B1213986) groups, are critical to their reactivity and binding affinities with biological targets. The exploration of these activities is essential for identifying lead compounds in drug discovery.

Antimicrobial Research

Research into the antimicrobial properties of 2-methoxybenzyl alcohol and its derivatives has shown promising results against various pathogens. Benzyl alcohol and its related compounds are recognized for their efficacy against bacteria and fungi. researchgate.net

Studies on synthesized benzyl alcohol derivatives have demonstrated significant, concentration-dependent antibacterial effects. smu.ac.zaresearchgate.net In one study, derivatives were tested against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium) using the disc diffusion method. smu.ac.zaresearchgate.net The results indicated that the compounds were generally more potent against P. aeruginosa. smu.ac.zaresearchgate.net One particular derivative exhibited a zone of inhibition of 35 mm against P. aeruginosa, surpassing the effectiveness of the standard antibiotic amoxicillin. smu.ac.zaresearchgate.net

Another study highlighted that 2-hydroxy-3-methoxybenzyl alcohol derivatives showed notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, in some cases exceeding the performance of standard antibiotics. Furthermore, new derivatives of 2-benzoxazolinone (B145934) have been synthesized and evaluated for their antibacterial capabilities against a panel of microorganisms including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. mdpi.com Certain synthesized compounds demonstrated broad-spectrum antibacterial activity, with E. coli and B. subtilis being the most sensitive strains. mdpi.com

Table 1: Antibacterial Activity of Benzyl Alcohol Derivatives

| Compound/Derivative | Test Organism | Activity/Finding | Reference |

|---|---|---|---|

| Benzyl Alcohol Derivatives | Pseudomonas aeruginosa | Generally potent activity. One derivative showed a 35 mm zone of inhibition, exceeding amoxicillin. | smu.ac.zaresearchgate.net |

| Benzyl Alcohol Derivatives | Staphylococcus aureus | Two of the synthesized compounds were active against this strain. | smu.ac.zaresearchgate.net |

| 2-Hydroxy-3-methoxybenzyl alcohol Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Potent activity, in some cases surpassing standard antibiotics. | |

| 2-Benzoxazolinone Derivatives | E. coli, B. subtilis, S. aureus, S. Enteritidis | Some derivatives showed wide antibacterial activity, particularly against E. coli and B. subtilis. | mdpi.com |

Antiviral Investigations

The antiviral potential of compounds related to 2-methoxybenzyl alcohol has been an area of active investigation. For example, a combination of amyl metacresol and dichlorobenzyl alcohol was found to have a direct virucidal effect on enveloped viruses such as influenza A, respiratory syncytial virus (RSV), and SARS-CoV. nih.gov This mixture was observed to cause extensive clumping and morphological changes to the viral spike configuration of influenza A virus within two minutes of contact. nih.gov

In the context of developing new antiviral agents, 2-methoxybenzyl alcohol has been used as a starting material in the synthesis of small-molecule inhibitors. chemrxiv.org Researchers synthesized a derivative to target RSV and human coronavirus 229E (hCoV-229E). chemrxiv.org Modifications to the benzyl moiety of the initial hit compound were explored to improve the activity-cytotoxicity profile. chemrxiv.org For instance, replacing an amine linker with an amide resulted in a loss of activity, highlighting the structural sensitivity of these antiviral agents. chemrxiv.org Some derivatives showed a peculiar shift in activity, being more potent in a second round of infection assays, which may suggest an inhibitory effect on later stages of the viral replication cycle, like assembly or release. chemrxiv.org

Anticancer Research

Derivatives of 2-methoxybenzyl alcohol have been synthesized and evaluated for their potential as anticancer agents. In one study, new pyrimidine (B1678525) derivatives were created using 2-methoxy-benzaldehyde as a starting material. researchgate.net The anticancer activity of some of these new compounds was subsequently studied. researchgate.net

Other research has focused on different classes of derivatives. Halogenated derivatives of benzofuran (B130515), for example, have been examined for their cytotoxicity against a variety of human cancer cell lines, including lung (A549), liver (HepG2), colon (SW480, SW620, HCT116), prostate (PC3), and breast (MDA-MB-231) cancer cells. nih.gov One particular derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated significant cytotoxic activity against both A549 and HepG2 cells. nih.gov This compound was found to induce cell cycle arrest and promote apoptosis, suggesting its potential as a starting point for developing new anticancer drugs. nih.gov

Similarly, studies on 2-thiohydantoin (B1682308) derivatives have shown their potential as anticancer agents, with one derivative exhibiting an IC50 value of 2.448 µM against HepG2 liver cancer cells and causing cell cycle arrest in the S phase. nih.gov

Table 2: Anticancer Activity of Related Derivatives

| Derivative Class | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Not specified | Synthesized from 2-methoxy-benzaldehyde and evaluated for anticancer activity. | researchgate.net |

| Halogenated Benzofuran Derivatives | A549 (Lung), HepG2 (Liver) | A methoxy-containing derivative showed significant cytotoxicity and induced apoptosis. | nih.gov |

| 2-Thiohydantoin Derivatives | HepG2 (Liver) | A derivative showed an IC50 of 2.448 µM and induced S phase cell cycle arrest. | nih.gov |

| 2-Hydroxy-3-methoxybenzyl alcohol Derivatives | Cervical adenocarcinoma cells | Displayed high efficacy against cancer cells with low cytotoxicity to normal liver cells. |

Neurotoxicity Studies of Related Compounds

The neurotoxic profiles of compounds structurally related to 2-methoxybenzyl alcohol have been investigated. Specifically, a class of psychoactive substances known as N-(2-methoxybenzyl)phenethylamines (NBOMes) has been studied for its toxic effects. mdpi.com These compounds are derived by adding a 2-methoxybenzyl group to the amino group of a phenethylamine (B48288) core. mdpi.com

In vitro studies using differentiated SH-SY5Y cells and primary rat cortical cultures evaluated the cytotoxicity of several NBOMe drugs. mdpi.com The results showed that all tested NBOMes exhibited concentration-dependent cytotoxic effects. mdpi.com The NBOMe compounds were found to be more cytotoxic than their 2C counterparts (2,5-dimethoxyphenethylamines), a difference correlated with the higher lipophilicity of the NBOMes. mdpi.com The observed neurotoxicity was linked to mechanisms involving mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane and a reduction in intracellular ATP levels. mdpi.com For some of these compounds, a disruption in calcium regulation was also noted. mdpi.com

Enzymatic Transformations and Biocatalysis

The interaction of 2-methoxybenzyl alcohol derivatives with enzymes is a key aspect of their biological activity. For instance, 2-hydroxy-3-methoxybenzyl alcohol can act as a substrate for enzymes, leading to the formation of glucosides or other derivatives. These enzymatic transformations are fundamental to its biological and chemical functions. The hydroxyl and methoxy groups present in the structure play a crucial role in these interactions. Such enzymatic processes are vital for understanding the metabolic pathways and cellular functions influenced by these compounds.

Molecular Mechanism of Action Investigations

Understanding the molecular mechanisms behind the biological activities of 2-methoxybenzyl alcohol derivatives is crucial for their development as therapeutic agents. For neurotoxic NBOMe compounds, the mechanism involves inducing mitochondrial dysfunction, leading to decreased ATP levels and, in some cases, imbalanced intracellular calcium. mdpi.com

In the context of antiviral research, the mechanism for related compounds like dichlorobenzyl alcohol involves direct interaction with the viral envelope, causing morphological changes to key structures like the spike proteins of influenza A virus. nih.gov For anticancer applications, the mechanisms are varied. Some benzofuran derivatives induce apoptosis and cell cycle arrest, with evidence suggesting they can increase oxidative stress by generating reactive oxygen species. nih.gov Other derivatives, like those of 2-thiohydantoin, are believed to exert their anticancer effects by inhibiting key proteins such as AKT1 and CDK2. nih.gov

Drug Design and Discovery Leveraging 2-Methoxybenzyl Alcohol Scaffolds

The 2-methoxybenzyl alcohol scaffold has emerged as a valuable building block in medicinal chemistry, offering a versatile platform for the design and discovery of novel therapeutic agents. The presence of the methoxy group at the ortho position of the benzyl alcohol core introduces specific electronic and conformational properties that can be exploited to modulate the pharmacological activity of a diverse range of compounds. Researchers have incorporated this scaffold into various molecular frameworks to develop agents with potential applications in oncology, infectious diseases, and neurology.

Anticancer Drug Design

In the realm of oncology, the 2-methoxybenzyl moiety has been integrated into scaffolds targeting crucial cellular components like tubulin. For instance, the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template, which features a methoxybenzoyl group, has been identified as a potential anticancer agent that inhibits tubulin polymerization by binding to the colchicine (B1669291) site. nih.govresearchgate.net Further structure-activity relationship (SAR) studies on this template led to the design of phenyl-aminothiazole (PAT) derivatives with improved aqueous solubility and oral bioavailability while maintaining potent nanomolar activity against cancer cell lines. nih.gov These compounds were shown to be less susceptible to P-glycoprotein mediated multidrug resistance. nih.gov